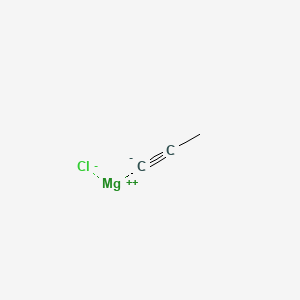
Magnesium, chloro-1-propynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, chloro-1-propynyl- is an organometallic compound that features a magnesium atom bonded to a chloro-1-propynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesium, chloro-1-propynyl- typically involves the reaction of magnesium turnings with 1-bromo-3-chloropropane in the presence of dry diethyl ether. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The mixture is stirred and heated to facilitate the formation of the Grignard reagent, which is then reacted with the desired halide to produce the target compound .
Industrial Production Methods
Industrial production of magnesium, chloro-1-propynyl- follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and heating mechanisms. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final compound is typically purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, chloro-1-propynyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler hydrocarbons or other reduced species.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted propynyl derivatives .
Applications De Recherche Scientifique
Magnesium, chloro-1-propynyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of advanced materials, such as polymers and composites, due to its unique reactivity .
Mécanisme D'action
The mechanism of action of magnesium, chloro-1-propynyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The magnesium atom can coordinate with other molecules, facilitating the transfer of electrons and the formation of new chemical bonds. This coordination ability makes it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium chloride: A simple ionic compound used in various industrial and biological applications.
Magnesium oxide: Known for its use in refractory materials and as a catalyst.
Magnesium bromide: Another organometallic compound with similar reactivity but different halide substitution.
Uniqueness
Magnesium, chloro-1-propynyl- is unique due to its specific chloro-1-propynyl group, which imparts distinct reactivity and properties compared to other magnesium compounds. This uniqueness makes it valuable in specialized applications where other magnesium compounds may not be suitable .
Propriétés
Formule moléculaire |
C3H3ClMg |
|---|---|
Poids moléculaire |
98.81 g/mol |
Nom IUPAC |
magnesium;prop-1-yne;chloride |
InChI |
InChI=1S/C3H3.ClH.Mg/c1-3-2;;/h1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
OMMMWKCLKYDVLZ-UHFFFAOYSA-M |
SMILES canonique |
CC#[C-].[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl]](/img/structure/B12326103.png)
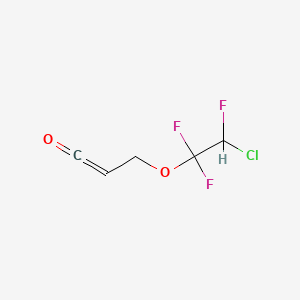

![(Hexamethylenetetramine)penta[copper(I) cyanide]](/img/structure/B12326121.png)
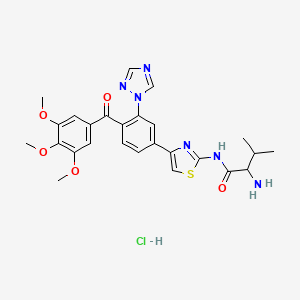
![N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12326136.png)
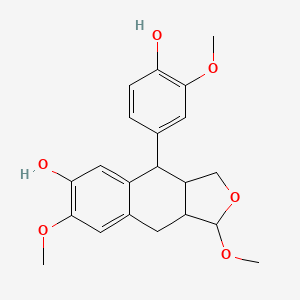
![[(5E)-5-ethoxycarbonylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene]azanium](/img/structure/B12326145.png)
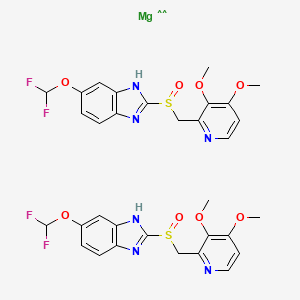
![N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12326151.png)
![13-Hydroxy-13-(hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecan-6-one](/img/structure/B12326161.png)
![11-Ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B12326174.png)
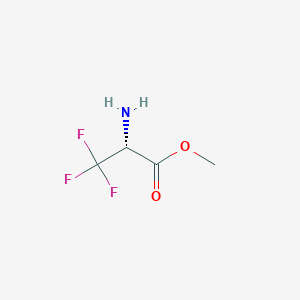
![methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12326179.png)
